molecular formula C23H22O12 B15073383 Comanthoside B

Comanthoside B

Cat. No.: B15073383
M. Wt: 490.4 g/mol
InChI Key: ZEKXCIHGJAZTEW-VLXBDIDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Comanthoside B is a flavonoid glycoside isolated from the aerial portions of Ruellia tuberosa L., a plant known for its medicinal properties. This compound exhibits significant anti-inflammatory and antiseptic activities . Its molecular formula is C23H22O12, and it has a molecular weight of 490.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Comanthoside B involves the extraction from the aerial parts of Ruellia tuberosa L. The process typically includes methanolic extraction followed by chromatographic separation . The methanolic extract is suspended in water and extracted with ether. The aqueous layer is then subjected to column chromatography using Diaion HP-20 with water, methanol, and acetone as eluents .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: Comanthoside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the glycoside .

Comparison with Similar Compounds

Uniqueness: Comanthoside B stands out due to its specific anti-inflammatory and antiseptic activities, which are more pronounced compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C23H22O12

Molecular Weight

490.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H22O12/c1-31-10-5-3-9(4-6-10)12-7-11(24)15-13(33-12)8-14(20(32-2)16(15)25)34-23-19(28)17(26)18(27)21(35-23)22(29)30/h3-8,17-19,21,23,25-28H,1-2H3,(H,29,30)/t17-,18-,19+,21-,23+/m0/s1

InChI Key

ZEKXCIHGJAZTEW-VLXBDIDVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)O

Origin of Product

United States

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